Cenicriviroc

Description

This compound has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex.

This compound is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, this compound specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, this compound inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

an inhibitor of HIV-1

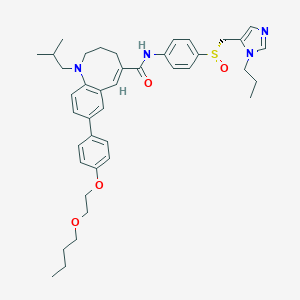

Structure

2D Structure

Propriétés

IUPAC Name |

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDKCRDVVKJPKG-WHERJAGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497223-25-3 | |

| Record name | Cenicriviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cenicriviroc [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cenicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CENICRIVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cenicriviroc's Mechanism of Action in Liver Fibrosis: A Technical Guide

Executive Summary: Cenicriviroc (CVC) is an oral, once-daily, potent dual antagonist of the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5). Its mechanism of action in liver fibrosis is predicated on a two-pronged approach: inhibiting the recruitment of inflammatory monocytes and macrophages to the injured liver via CCR2 blockade, and directly impeding the pro-fibrogenic activity of hepatic stellate cells (HSCs) through CCR5 antagonism. Preclinical studies across various animal models demonstrated significant anti-inflammatory and antifibrotic effects. The Phase 2b CENTAUR trial showed a significant improvement in fibrosis in adults with nonalcoholic steatohepatitis (NASH), although it did not meet its primary endpoint related to NASH resolution. However, the subsequent Phase 3 AURORA trial was terminated for lack of efficacy. This guide provides an in-depth examination of CVC's mechanism, supported by data from key preclinical and clinical studies.

The Pathophysiology of Liver Fibrosis and the Role of Chemokine Signaling

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, which distorts the hepatic architecture and can lead to cirrhosis and liver failure. In diseases like NASH, chronic lipotoxicity and metabolic stress cause hepatocyte injury. This initial damage triggers an inflammatory cascade, which is central to the progression of fibrosis.

A key element of this inflammatory response is the chemokine signaling system. Damaged liver cells, including hepatocytes and resident macrophages (Kupffer cells), release chemokines that act as chemoattractants for circulating immune cells.[1] The CCL2/CCR2 and CCL5/CCR5 axes are particularly crucial in this process, mediating the recruitment of monocytes and the activation of HSCs, the primary collagen-producing cells in the liver.[2][3]

This compound: A Dual CCR2/CCR5 Antagonist

This compound is a small molecule drug that simultaneously blocks the CCR2 and CCR5 receptors with nanomolar potency.[2][4] This dual antagonism is designed to interrupt two critical pathways in the progression of liver fibrosis.

Core Mechanism of Action

Inhibition of Inflammatory Cell Recruitment via CCR2 Blockade

The CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and CCR2 axis is a primary driver of monocyte recruitment to sites of inflammation.[5]

-

Initiation: Following liver injury, stressed or dying hepatocytes, activated HSCs, and Kupffer cells secrete high levels of CCL2.[1][6]

-

Recruitment: CCL2 binds to the CCR2 receptor expressed on the surface of circulating monocytes.[1][7]

-

Infiltration & Differentiation: This binding event triggers the migration of these monocytes from the bloodstream into the liver tissue. Once in the liver, they differentiate into pro-inflammatory, pro-fibrotic macrophages.[5][8]

-

Fibrosis Amplification: These newly recruited macrophages release a host of pro-inflammatory and pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), which directly activate HSCs to produce collagen.[1]

-

CVC Intervention: By competitively blocking the CCR2 receptor, CVC prevents CCL2 from binding, thereby inhibiting the recruitment and accumulation of these detrimental monocyte-derived macrophages in the liver.[7][9]

Direct Antifibrotic Effects via CCR5 Blockade

The CCL5 (also known as RANTES) and CCR5 axis is implicated in both the inflammatory response and the direct activation of HSCs.[3][10]

-

Expression: CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as directly on HSCs.[11][12]

-

Activation: In the injured liver, inflammatory cells release CCL5.[13]

-

HSC Response: CCL5 binding to CCR5 on HSCs promotes their migration, proliferation, and secretion of chemokines and collagen, directly contributing to the fibrotic process.[10][12]

-

CVC Intervention: CVC's antagonism of CCR5 directly hinders these pro-fibrogenic actions of HSCs, complementing its anti-inflammatory effects from CCR2 blockade.[14]

Preclinical Evidence and Experimental Protocols

CVC's antifibrotic activity was validated in several preclinical animal models of liver fibrosis.[2]

Table 1: Summary of Key Preclinical Findings

| Animal Model | Key Findings with CVC Treatment | Reference(s) |

|---|---|---|

| Thioacetamide (TAA)-Induced Liver Fibrosis (Rats) | Significant reduction in collagen deposition and expression of collagen type 1. | [4][15] |

| Diet-Induced NASH (Mice) | Significantly reduced NAFLD Activity Score (NAS) and percentage of fibrosis area. | [4][11] |

| Thioglycollate-Induced Peritonitis (Mice) | Significantly reduced recruitment of monocytes/macrophages in vivo. | [4][15] |

| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis (Mice) | Reduced liver fibrosis and macrophage accumulation. |[7] |

Experimental Protocols

-

Thioacetamide (TAA)-Induced Fibrosis: This model involves the intraperitoneal injection of TAA in rats over several weeks to induce chronic liver injury and fibrosis. CVC or a vehicle control is typically administered daily via oral gavage. Assessments include histological analysis of liver tissue for collagen deposition (e.g., Sirius Red staining), and molecular analysis for fibrogenic gene and protein expression (e.g., Collagen Type 1).[4][15]

-

Diet-Induced NASH: Mice are fed a specialized diet, such as a methionine and choline-deficient (MCD) diet or a high-fat, high-cholesterol diet, for several weeks to induce features of NASH, including steatosis, inflammation, and fibrosis. CVC is administered orally mixed with the diet or via gavage. Endpoints include histological scoring of NAS and fibrosis stage, and measurement of liver triglycerides and inflammatory markers.[4][11]

Clinical Trial Evidence in NASH

The efficacy and safety of CVC were primarily evaluated in two major clinical trials in adults with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)

This randomized, double-blind, placebo-controlled study enrolled 289 subjects with NASH, a NAFLD Activity Score (NAS) of ≥4, and fibrosis stages 1-3.[16][17][18]

Table 2: Key Efficacy Results from the CENTAUR Study (Year 1)

| Endpoint | This compound 150 mg (n=145) | Placebo (n=144) | P-value | Reference(s) |

|---|---|---|---|---|

| Primary: ≥2-point NAS improvement AND no worsening of fibrosis | 16% | 19% | 0.52 | [17][19][20] |

| Key Secondary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis | 20% | 10% | 0.02 | [17][19][21] |

| Key Secondary: Resolution of steatohepatitis AND no worsening of fibrosis | 8% | 6% | 0.49 |[19][20] |

At year 2, the data corroborated the antifibrotic findings from year 1.[16][22] Notably, twice the proportion of patients on CVC who achieved a fibrosis response at year 1 maintained that benefit at year 2 compared to those on placebo (60% vs. 30%).[16][22]

Phase 3 AURORA Study (NCT03028740)

Based on the promising fibrosis data from CENTAUR, the larger Phase 3 AURORA study was initiated. It was a randomized, double-blind, placebo-controlled study in adults with NASH and stage F2 or F3 fibrosis.[23][24][25]

Table 3: Primary Efficacy Results from the AURORA Study (Month 12)

| Endpoint | This compound 150 mg | Placebo | P-value | Reference(s) |

|---|

| Primary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis | 22.3% | 25.5% | 0.21 |[23] |

The study was terminated early due to a lack of efficacy based on the results of a planned interim analysis.[23][26]

Experimental Protocols

-

Patient Population: Adults (18-75 years) with biopsy-proven NASH and significant fibrosis (stages F2-F3 for AURORA; F1-F3 for CENTAUR).[18][25]

-

Intervention: this compound 150 mg or a matching placebo, taken orally once daily.[18][23]

-

Assessment: The primary method for assessing efficacy was liver biopsy performed at baseline and at specified follow-up times (Year 1 and Year 2 for CENTAUR; Month 12 for AURORA).[16][23] Biopsies were scored by central pathologists using the NASH Clinical Research Network (CRN) system for both NAFLD Activity Score (NAS) and fibrosis stage.[27][28][29]

Biomarker Analysis

Non-invasive tests for liver fibrosis were assessed in the clinical trials. In the CENTAUR study, patients who showed a histological fibrosis response had consistent reductions in serum levels of PRO-C3 (a marker of type III collagen formation) and Enhanced Liver Fibrosis (ELF) scores.[16][22] Conversely, non-responders showed increases in the AST-to-Platelet Ratio Index (APRI) and Fibrosis-4 (FIB-4) scores.[16][22] Analysis of the CENTAUR screening population also showed that PRO-C3 levels increased with fibrosis stage.[30]

Table 4: Key Non-Invasive Biomarkers in CVC Trials

| Biomarker/Score | Description | Finding in CVC Trials | Reference(s) |

|---|---|---|---|

| PRO-C3 | Marker of active type III collagen formation. | Reduced in fibrosis responders. | [16][22][30][31] |

| ELF™ Score | Panel including hyaluronic acid, PIIINP, and TIMP-1. | Reduced in fibrosis responders. | [16][22] |

| APRI & FIB-4 | Scores calculated from routine blood tests (AST, ALT, platelets). | Increased in fibrosis non-responders. |[16][22] |

Safety and Tolerability

Across both the Phase 2b and Phase 3 trials, as well as a long-term open-label rollover study, CVC 150 mg was consistently found to be safe and well-tolerated.[32] The safety profile was comparable to that of the placebo.[21][23] The most commonly reported treatment-related adverse events were generally mild and included diarrhea, fatigue, and headache.[21]

Conclusion and Future Perspectives

This compound possesses a well-defined, dual mechanism of action that targets both the inflammatory and fibrogenic pathways central to the progression of liver fibrosis. By blocking CCR2, it reduces the recruitment of pro-fibrotic macrophages, and by blocking CCR5, it directly inhibits the activation of collagen-producing hepatic stellate cells.[2][15]

While this mechanism translated into significant antifibrotic effects in preclinical models and in a key secondary endpoint of the Phase 2b CENTAUR trial, it did not meet the primary endpoint for fibrosis improvement in the larger Phase 3 AURORA trial.[17][23] The discrepancy highlights the complexities of treating NASH and the challenges of translating promising mechanistic effects into robust clinical outcomes. Despite the discontinuation of its development for NASH, the study of this compound has provided valuable insights into the role of the CCR2/CCR5 axis in human liver fibrosis and underscores the importance of these pathways as potential therapeutic targets.

References

- 1. Frontiers | Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease [frontiersin.org]

- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist this compound in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 3. Role of the chemokine system in liver fibrosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Activated Hepatic Stellate Cells Induce Infiltration and Formation of CD163+ Macrophages via CCL2/CCR2 Pathway [frontiersin.org]

- 7. gut.bmj.com [gut.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating the Therapeutic Potential of this compound in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonism of the chemokine Ccl5 ameliorates experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. JCI - CCR1 and CCR5 promote hepatic fibrosis in mice [jci.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. escholarship.org [escholarship.org]

- 15. scite.ai [scite.ai]

- 16. This compound Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Randomized, Placebo-Controlled Trial of this compound for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]

- 18. Efficacy and safety study of this compound for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A randomized, placebo‐controlled trial of this compound for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. | BioWorld [bioworld.com]

- 22. providence.elsevierpure.com [providence.elsevierpure.com]

- 23. This compound Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. Reliability of Histologic Assessment for NAFLD and Development of an Expanded NAFLD Activity Score - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Improvements in Histologic Features and Diagnosis associated with Improvement in Fibrosis in NASH: Results from the NASH Clinical Research Network Treatment Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Comparison of ADAPT, FIB-4 and APRI as non-invasive predictors of liver fibrosis and NASH within the CENTAUR screening population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Systematic Review with Meta-Analysis: Diagnostic Accuracy of Pro-C3 for Hepatic Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Cenicriviroc's Impact on Monocyte and Macrophage Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective primary ligands, CCL2 (monocyte chemoattractant protein-1) and CCL5 (RANTES), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory and fibrotic processes.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on monocyte and macrophage recruitment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

This compound's primary mechanism of action lies in its ability to simultaneously block the signaling of two key chemokine receptors: CCR2 and CCR5.[1]

-

CCR2-CCL2 Axis: The interaction between CCL2 and its receptor CCR2 is a critical driver for the egress of inflammatory monocytes from the bone marrow and their subsequent recruitment to sites of injury and inflammation.[4][5] In various pathological conditions, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and HIV-associated inflammation, elevated levels of CCL2 promote the accumulation of pro-inflammatory monocyte-derived macrophages.[3][6] These macrophages, in turn, contribute to tissue damage and fibrosis through the release of pro-inflammatory cytokines and pro-fibrotic mediators.[6]

-

CCR5-CCL5 Axis: The CCR5 receptor, along with its ligand CCL5, is also implicated in the recruitment of monocytes, as well as other immune cells like T-lymphocytes and hepatic stellate cells.[7] The activation of CCR5 signaling contributes to the inflammatory milieu and the progression of fibrosis.[7]

By acting as a dual antagonist, this compound effectively disrupts these critical pathways, thereby inhibiting the recruitment of monocytes and their differentiation into tissue-damaging macrophages.[3] This dual blockade is considered more effective than targeting either receptor alone.[8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on monocyte and macrophage recruitment and associated inflammatory markers from key preclinical and clinical studies.

Table 1: Preclinical Data on Monocyte/Macrophage Recruitment

| Animal Model | CVC Dose | Outcome Measure | Result | p-value | Reference |

| Thioglycollate-induced peritonitis (mouse) | ≥20 mg/kg/day | Monocyte/macrophage recruitment | Significantly reduced | < 0.05 | [9] |

| Diet-induced NASH (mouse) | 0.015% in diet (12 weeks) | M1-like macrophages in liver | Fewer M1-like macrophages | Not specified | [10] |

| Diet-induced NASH (mouse) | 0.015% in diet (12 weeks) | M2-like macrophages in liver | More M2-like macrophages | Not specified | [10] |

Table 2: Clinical Trial Data on Inflammatory and Fibrotic Markers

| Clinical Trial (Phase) | Condition | CVC Dose | Biomarker | Result | p-value | Reference |

| CENTAUR (Phase 2b) | NASH with Liver Fibrosis | 150 mg daily (1 year) | Improvement in fibrosis by ≥1 stage | 20% (CVC) vs. 10% (placebo) | 0.02 | [3][6] |

| HIV-infected individuals on ART | Not specified (24 weeks) | Plasma TGF-β1 | Returned to levels comparable to HIV-uninfected controls | > 0.05 | [11] | |

| HIV-infected individuals on ART | Not specified (24 weeks) | Plasma TSP-1 | Remained elevated compared to controls | 0.009 | [11] | |

| HIV-infected individuals on ART | Not specified (24 weeks) | Plasma CICP | Returned to levels comparable to HIV-uninfected controls | > 0.05 | [11] | |

| CENTAUR (Phase 2b) | NASH with Liver Fibrosis | 150 mg daily (1 year) | High-sensitivity C-reactive protein (hs-CRP) | Reduced | Not specified | [12] |

| CENTAUR (Phase 2b) | NASH with Liver Fibrosis | 150 mg daily (1 year) | Interleukin-6 (IL-6) | Reduced | Not specified | [12] |

| CENTAUR (Phase 2b) | NASH with Liver Fibrosis | 150 mg daily (1 year) | Fibrinogen | Reduced | Not specified | [12] |

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. A randomized, placebo‐controlled trial of this compound for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of this compound in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Trans-endothelial Passage of Monocytes and is Associated with Impaired E-Selectin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist this compound in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Cenicriviroc: Exploring Therapeutic Frontiers Beyond HIV and NASH

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Initially developed for the treatment of HIV-1 infection, its immunomodulatory and anti-inflammatory properties have led to its investigation in non-alcoholic steatohepatitis (NASH). However, the therapeutic potential of this compound extends beyond these indications. This technical guide provides a comprehensive overview of the emerging investigational uses of this compound, focusing on its application in oncology, primary sclerosing cholangitis (PSC), COVID-19, inflammatory bowel disease (IBD), and cholestatic liver injury. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CCR2/CCR5 antagonism.

Mechanism of Action: The Role of CCR2 and CCR5 Inhibition

This compound exerts its effects by blocking the signaling pathways of two key chemokine receptors, CCR2 and CCR5. These receptors are integral to the trafficking and recruitment of various immune cells to sites of inflammation and tissue injury.

-

CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the bone marrow and their migration into tissues, where they can differentiate into macrophages. In various disease states, this influx of inflammatory macrophages contributes to tissue damage and fibrosis.

-

CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are primarily involved in the recruitment of T-cells, macrophages, and other immune cells. CCR5 is also a co-receptor for HIV entry into T-cells.

By inhibiting both these receptors, this compound can modulate the inflammatory milieu in a variety of pathological conditions, making it a promising candidate for a range of diseases beyond its initial indications.

Investigational Use in Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix. The infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), often mediated by CCR2 and CCR5 signaling, can suppress anti-tumor immunity and promote tumor growth and metastasis. This compound is being investigated for its potential to remodel the TME and enhance anti-tumor immune responses.

Preclinical Studies in Colorectal Cancer

A preclinical study investigated the efficacy of this compound in a mouse model of colorectal cancer.[1]

Experimental Protocol:

-

Cell Line: CT26 murine colorectal carcinoma cells were used.

-

Animal Model: BALB/c mice were subcutaneously injected with 4 x 10^5 CT26 cells.

-

Treatment: Ten days after tumor cell implantation, mice were treated with intraperitoneal injections of this compound (20 mg/kg) three times a week for three weeks. The control group received PBS.[1]

-

Endpoints: Tumor size was measured on days 1, 7, and 21 post-treatment initiation. Gene and protein expression of various markers in tumor tissues were analyzed by qRT-PCR, western blot, and ELISA. Apoptosis was assessed by flow cytometry.[1]

Quantitative Data:

| Parameter | Day 1 | Day 7 | Day 21 |

| Tumor Size Reduction (%) | 12.48 | 54.57 | 70.57 |

| Marker | CVC-Treated (mRNA reduction %) | CVC-Treated (protein reduction %) |

| CCR2 | - | 45 |

| CCL2 | - | 45.34 |

| VEGF | - | 60.94 |

| NF-κB | 42 (24h), 61 (48h), 64 (72h) | 62 |

| c-Myc | 90 (24h), 71 (48h), 25 (72h) | 34 |

| Vimentin | 22 (24h), 50 (48h), 70 (72h) | 55 |

| IL-33 | 60 (24h), 50 (48h & 72h) | 44 |

| Data from in vitro experiments on CT26 cells.[1] |

Signaling Pathway:

The binding of CCL2 to CCR2 activates downstream signaling pathways like JAK/STAT and PI3K/AKT, promoting cancer cell proliferation.[1] this compound's inhibition of CCR2 is believed to disrupt these pathways, leading to reduced tumor growth.

Investigational Use in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive cholestatic liver disease with no approved medical therapy. The rationale for using this compound in PSC stems from the role of CCR2 and CCR5 in hepatic inflammation and fibrosis.

The PERSEUS Trial

The PERSEUS study was a Phase 2a, single-arm, open-label, exploratory trial designed to evaluate the efficacy and safety of this compound in adult patients with PSC.[2][3]

Experimental Protocol:

-

Study Design: A single-arm, open-label, exploratory study conducted at eight sites in the United States and Canada.[2]

-

Participants: 24 adult patients (18-75 years) with a clinical diagnosis of PSC and a serum alkaline phosphatase (ALP) level ≥1.5 times the upper limit of normal (ULN).[2]

-

Treatment: this compound 150 mg administered orally once daily for 24 weeks.[2]

-

Primary Endpoint: The primary efficacy endpoint was the percent change in ALP from baseline to week 24.[2]

-

Secondary Endpoints: Key secondary endpoints included the proportion of participants achieving ALP normalization and an overall response (decrease to <1.5 times ULN or a 50% decrease).[2]

Quantitative Data:

| Parameter | Baseline (Median) | Week 24 (Median Change) | Week 24 (Median % Change) |

| Alkaline Phosphatase (ALP) (U/L) | 369 | -49.5 | -18.0 |

-

ALP Normalization: 0% of participants.[2]

-

Overall Response (<1.5x ULN or 50% decrease): 10% of participants (2 out of 20 completers) achieved a reduction in ALP to <1.5 times the ULN.[2]

Experimental Workflow:

Investigational Use in COVID-19

The hyperinflammatory response, or "cytokine storm," is a major contributor to the severity of COVID-19. Given the role of CCR2 and CCR5 in leukocyte trafficking, this compound was investigated for its potential to mitigate the inflammatory cascade in hospitalized patients with COVID-19 pneumonia.

Phase II Clinical Trial

An investigator-initiated, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of this compound in this patient population.[4] A larger randomized clinical trial also evaluated this compound as an immunomodulator for COVID-19 pneumonia.[5][6]

Experimental Protocol:

-

Study Design: A 2:1 randomized, placebo-controlled, double-blind phase II trial.[4] The larger trial was a randomized, double-masked, placebo-controlled clinical trial using a master protocol.[5][6]

-

Participants: Hospitalized patients with moderate to severe COVID-19 pneumonia.[4][5]

-

Treatment: this compound group received a 300 mg loading dose followed by 150 mg twice daily for 28 days, in addition to standard of care.[4][5] The placebo group received a matching placebo and standard of care.

-

Primary Endpoint: The primary endpoint was the patient's responder status, defined as achieving grade 1 or 2 on the 7-point ordinal scale of clinical improvement on day 15.[4] The larger trial's primary outcome was time to recovery by day 28, evaluated using an 8-point ordinal scale.[5][6]

Quantitative Data from the Phase II Trial:

| Parameter | This compound Group (n=18) | Placebo Group (n=12) | Odds Ratio (95% CI) |

| Responders at Day 15 (%) | 82.4 (14/17) | 91.7 (11/12) | 0.5 (0.04–3.41) |

| Mortality | 1 death | 0 deaths | - |

Quantitative Data from the Larger Randomized Trial:

| Parameter | This compound Group | Placebo Group | Recovery Rate Ratio (95% CI) | P-value |

| Time to Recovery | - | - | 1.01 (0.86-1.18) | 0.94 |

| 28-Day Mortality (%) | 13.8 | 11.9 | OR: 1.18 (0.72-1.94) | - |

Experimental Workflow:

Investigational Use in Inflammatory Bowel Disease (IBD) and Colitis

The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves a dysregulated immune response in the gastrointestinal tract, with significant infiltration of inflammatory cells. CCR2 and CCR5 are implicated in this process.

Preclinical Studies in Experimental Colitis

A recent study evaluated the efficacy of this compound in a mouse model of dextran sulfate sodium (DSS)-induced colitis.[7]

Experimental Protocol:

-

Animal Model: Acute and chronic colitis were induced in mice using DSS.

-

Treatment: Mice were treated with this compound.

-

Endpoints: Efficacy was assessed by Disease Activity Index (DAI) scores, histological evaluation of inflammation and fibrosis, and analysis of key inflammatory and fibrotic markers. In vitro experiments were conducted on the HT29 human colon cancer cell line and CCD-18Co colonic myofibroblasts.[7]

Quantitative Data:

| In Vitro (HT29 cells) | CVC Treatment Effect | P-value |

| CCL5 mRNA expression | Significantly reduced | < 0.01 |

| CX3CL1 mRNA expression | Reduced | < 0.01 |

| TNFα mRNA expression | Reduced | < 0.05 |

| In Vivo (Acute Colitis Mice) | CVC Treatment Effect | P-value |

| DAI Scores | Significantly reduced | < 0.05 |

| Serum TNFα levels | Significantly reduced | < 0.05 |

| In Vitro (Fibroblast Activation Model) | CVC Treatment Effect | P-value |

| Expression of fibrosis markers (FN, CTGF, α-SMA, MMP9) | Decreased | < 0.01 |

Signaling Pathway:

In the context of colitis, this compound appears to exert its anti-inflammatory effects by inhibiting the CCL5/CCR5 signaling axis.[7]

Investigational Use in Cholestatic Liver Injury

Cholestatic liver injury is characterized by the accumulation of bile acids, leading to inflammation and fibrosis. A preclinical study explored the potential of this compound, in combination with all-trans retinoic acid (atRA), to mitigate this type of liver damage.[8]

Preclinical Studies in Rodent Models

Experimental Protocol:

-

Animal Models:

-

Bile duct-ligated (BDL) rats.

-

Mdr2 (Abcb4)-/- mice (a model for Progressive Familial Intrahepatic Cholestasis type 3 and PSC).

-

-

Treatment:

-

This compound (50 mg/kg/day by gavage).

-

All-trans retinoic acid (atRA; 5 mg/kg/day by gavage).

-

Combination of CVC and atRA.

-

Treatment duration: 14 days for BDL rats, 1 month for Mdr2-/- mice.

-

-

Endpoints: Plasma liver enzymes (ALT, ALP), bilirubin, liver-to-body weight ratio, bile acid pool size, liver necrosis, fibrosis (hepatic hydroxyproline content, α-SMA, Col1a1), and inflammatory cell infiltration.[8]

Quantitative Data (in Mdr2-/- mice):

The combination of this compound and atRA resulted in a significant reduction in plasma liver enzymes, bilirubin, liver fibrosis, bile duct proliferation, and hepatic infiltration of neutrophils and T cells compared to either treatment alone.[8]

Experimental Workflow:

Conclusion

This compound's dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy for a multitude of diseases characterized by chronic inflammation and fibrosis. The preclinical and clinical data gathered to date in oncology, primary sclerosing cholangitis, COVID-19, and inflammatory bowel disease provide a strong rationale for its continued investigation beyond its initial indications of HIV and NASH. While the results in some indications, such as COVID-19, have not demonstrated significant efficacy, the findings in other areas, particularly in preclinical models of cancer and colitis, are promising and warrant further exploration. Future research should focus on elucidating the precise molecular mechanisms of this compound in these diverse disease contexts and on designing well-controlled clinical trials to validate these preliminary findings. The versatility of this compound's mechanism of action underscores the potential for chemokine receptor modulation as a powerful therapeutic approach in modern medicine.

References

- 1. Promising Modulatory Effects of this compound on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2_CCL2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Efficacy and Safety of this compound in Patients With Primary Sclerosing Cholangitis: PERSEUS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of COVID-19: first interim results of a randomised, placebo-controlled, investigator-initiated, double-blind phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. CCR2/CCR5 antagonist this compound reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Cenicriviroc Treatment in Cell Culture Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC), also known as TAK-652 or TBR-652, is a potent, orally bioavailable small molecule that acts as a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2) and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5), play crucial roles in the trafficking and recruitment of immune cells, such as monocytes, macrophages, and T cells, to sites of inflammation and injury.[2][3] By blocking these signaling pathways, this compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical and clinical studies, making it a subject of interest for therapeutic development in conditions like non-alcoholic steatohepatitis (NASH), liver fibrosis, and HIV infection.[1][3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological activities. The protocols cover essential in vitro assays, including chemotaxis, viral replication, and T-cell differentiation, to assess the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | Ligand/Virus | IC50/EC50 | Reference |

| CCR5 | Radioligand Binding | CHO cells | MIP-1α | IC50 = 2.3 nM | [5] |

| CCR2 | Radioligand Binding | CHO cells | MCP-1 | IC50 = 5.9 nM | [5] |

| CCR5 | Receptor Occupancy | Human CD4+ T cells | - | >90% at 3.1 nM | [6] |

| CCR2 | Receptor Occupancy | Human monocytes | - | >95% at 6 nM | [6] |

| HIV-1 (R5 tropic) | Replication Inhibition | U87.CD4.CCR5 cells | HIV-1 | Complete inhibition at 100 nM | [5] |

| HIV-1 (R5 strains JR-FL & KK) | Replication Inhibition | PBMCs | HIV-1 | EC50 = 21-210 pM & 33-91 pM | [5] |

| HIV-2 (R5 tropic) | Replication Inhibition | PBMCs | HIV-2 | EC50 = 0.03 - 0.98 nM | [7][8] |

| SARS-CoV-2 | Inhibition of virus-induced cell destruction | - | SARS-CoV-2 | EC50 = 19.0 µM | [1] |

| SARS-CoV-2 | Inhibition of viral RNA levels in supernatant | - | SARS-CoV-2 | EC50 = 2.9 µM | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Duration | CC50 | Reference |

| VERO-E6 | High content imaging | 48 hours | 11.73 µM | [9] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and DMF.[10]

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 6.97 mg of this compound (molecular weight: 696.9 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice; aqueous solutions should not be stored for more than one day.[10]

-

Monocyte/Macrophage Chemotaxis Assay

This protocol is adapted from general chemotaxis assay procedures and is designed to assess the inhibitory effect of this compound on the migration of monocytes or macrophages towards a chemoattractant like CCL2.

-

Materials:

-

Monocytic cell line (e.g., THP-1) or primary human/mouse monocytes

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores)

-

Chemoattractant: Recombinant human CCL2 (MCP-1)

-

This compound

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Calcein-AM (for fluorescence-based quantification)

-

-

Procedure:

-

Cell Preparation: Culture and harvest monocytic cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

This compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. A concentration of 1 µM has been shown to reduce migration of mouse monocytes.[9]

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the chemotaxis chamber.

-

Add 100 µL of the this compound-treated or control cell suspension to the upper chamber (Transwell insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the upper chamber.

-

Remove the non-migrated cells from the top side of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet) and count under a microscope.

-

Alternatively, for a fluorescence-based readout, label the cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.

-

HIV-1 Replication Inhibition Assay in PBMCs

This protocol is designed to evaluate the antiviral activity of this compound against R5-tropic HIV-1 strains in primary human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Cryopreserved human PBMCs

-

R5-tropic HIV-1 laboratory strain or clinical isolate

-

This compound

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

p24 antigen ELISA kit

-

-

Procedure:

-

PBMC Activation: Thaw and culture PBMCs at 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS and stimulate with PHA (2 µg/mL) for 2-3 days. After stimulation, wash the cells and culture them in medium containing IL-2 (20 U/mL).

-

This compound Treatment: Seed the activated PBMCs in a 96-well plate at 2 x 10^5 cells/well. Add serial dilutions of this compound (e.g., in the picomolar to nanomolar range) to the wells in triplicate.

-

Infection: Add a pre-titered amount of R5-tropic HIV-1 to each well. Include a "no virus" control and a "virus only" (no drug) control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Monitoring Viral Replication: Every 3-4 days, collect a portion of the culture supernatant for p24 antigen measurement and replace it with fresh medium containing the appropriate concentration of this compound and IL-2.

-

p24 ELISA: Measure the concentration of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value of this compound by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro T-Helper Cell Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of naive CD4+ T cells into different T-helper (Th) subsets (Th1, Th2, Th17).

-

Materials:

-

Spleen or lymph nodes from mice (e.g., C57BL/6) or human PBMCs

-

Naive CD4+ T cell isolation kit

-

This compound (a concentration of 2 µM has been used in these types of studies)[11]

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, antibiotics, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokines and neutralizing antibodies for Th differentiation:

-

Th1: IL-12, anti-IL-4

-

Th2: IL-4, anti-IFN-γ

-

Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4

-

-

Flow cytometry antibodies (anti-IFN-γ, anti-IL-4, anti-IL-17A)

-

RNA isolation and qRT-PCR reagents

-

-

Procedure:

-

Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from mouse splenocytes or human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

T Cell Activation and Differentiation:

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

-

Seed the naive CD4+ T cells at 1-2 x 10^5 cells/well.

-

Add the appropriate cytokine and antibody cocktails for each Th subset differentiation condition.

-

Add this compound (2 µM) or vehicle control (DMSO) to the respective wells.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis of T-Helper Cell Differentiation:

-

Intracellular Cytokine Staining (Flow Cytometry):

-

Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).

-

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells in each condition.

-

-

Gene Expression Analysis (qRT-PCR):

-

Harvest the cells, isolate total RNA, and synthesize cDNA.

-

Perform qRT-PCR to measure the expression of key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17) and signature cytokines.

-

-

-

Data Analysis: Compare the percentage of differentiated cells or the relative gene expression levels between the this compound-treated and vehicle control groups.

-

Mandatory Visualizations

Caption: A generalized experimental workflow for studying the effects of this compound in various cell culture-based assays.

Caption: this compound acts as a dual antagonist, blocking the signaling pathways of both CCR2 and CCR5, thereby inhibiting immune cell recruitment and HIV entry.

References

- 1. This compound, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sartorius.com [sartorius.com]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, placebo‐controlled trial of this compound for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for high-throughput reservoir quantification across global HIV subtypes using a cross-subtype intact proviral DNA assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Cenicriviroc in Animal Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the pathogenesis of liver fibrosis. They are instrumental in recruiting and infiltrating monocytes and macrophages into the injured liver, which in turn promote the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][3] By blocking these receptors, this compound aims to disrupt this inflammatory and fibrogenic cascade.

These application notes provide an overview and detailed protocols for utilizing preclinical animal models to assess the anti-fibrotic efficacy of this compound. The included methodologies for toxin-induced and diet-induced liver fibrosis models, along with protocols for histological and molecular analysis, offer a framework for the comprehensive evaluation of CVC and other anti-fibrotic compounds. While preclinical studies have demonstrated promising anti-fibrotic effects of CVC, it is noteworthy that the Phase 3 AURORA clinical trial in patients with NASH and liver fibrosis did not meet its primary endpoint for fibrosis improvement.[4]

Signaling Pathway of this compound in Liver Fibrosis

The anti-fibrotic mechanism of this compound is centered on the blockade of CCR2 and CCR5 signaling pathways, which are crucial for the progression of liver fibrosis. In a diseased liver, damaged hepatocytes and activated Kupffer cells release chemokines, particularly CCL2 and CCL5. These chemokines bind to their respective receptors, CCR2 and CCR5, on the surface of immune cells and hepatic stellate cells, initiating a pro-inflammatory and pro-fibrotic cascade. This compound, by acting as a dual antagonist, effectively inhibits these downstream events.

Caption: this compound's dual antagonism of CCR2 and CCR5.

Animal Models for this compound Evaluation

A variety of animal models can be employed to study the efficacy of this compound in the context of liver fibrosis. The most common and relevant models are chemically-induced fibrosis (e.g., using Thioacetamide or Carbon Tetrachloride) and diet-induced non-alcoholic steatohepatitis (NASH).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for evaluating this compound in these models.

Caption: Workflow for TAA-induced liver fibrosis model.

Caption: Workflow for diet-induced NASH model.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in preclinical models of liver fibrosis.

| Model | Species | Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |

| Thioacetamide-induced | Rat | Collagen Deposition (% area) | 15.2 ± 2.1 | 8.9 ± 1.5 | ↓ 41% | [2] |

| Thioacetamide-induced | Rat | α-SMA Expression (fold change) | 12.5 ± 1.8 | 6.2 ± 0.9 | ↓ 50% | [2] |

| Diet-induced NASH | Mouse | NAFLD Activity Score (NAS) | 5.8 ± 0.6 | 3.5 ± 0.4 | ↓ 40% | [5] |

| Diet-induced NASH | Mouse | Collagen Type 1 mRNA (fold change) | 8.2 ± 1.1 | 4.1 ± 0.7 | ↓ 50% | [5] |

| CCl4-induced | Mouse | Hepatic Hydroxyproline (µg/g) | 250 ± 35 | 150 ± 20 | ↓ 40% | [6] |

| CCl4-induced | Mouse | Col1a1 mRNA Expression (fold change) | 10.1 ± 1.5 | 5.2 ± 0.8 | ↓ 49% | [6] |

*Statistically significant difference compared to the control group (p < 0.05).

| Parameter | Thioacetamide Model (Rat) | Diet-Induced NASH Model (Mouse) | Reference |

| This compound Dosage | 20-50 mg/kg/day | 20-30 mg/kg/day | [2][5] |

| Route of Administration | Oral Gavage | Diet Admixture or Oral Gavage | [2][7] |

| Treatment Duration | 4-8 weeks | 8-14 weeks | [2][7] |

| Primary Anti-fibrotic Outcome | Reduced Collagen Deposition | Improved NAFLD Activity Score | [2][5] |

| Molecular Effects | Decreased α-SMA and Col1a1 expression | Decreased Col1a1 expression | [2][5] |

Experimental Protocols

I. Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This model induces significant liver fibrosis and is suitable for evaluating the therapeutic efficacy of anti-fibrotic compounds.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Thioacetamide (TAA)

-

Sterile 0.9% saline

-

This compound

-

Vehicle for CVC (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Standard laboratory equipment for animal handling and injections

Protocol:

-

Acclimatization: Acclimate rats to the animal facility for at least one week before the start of the experiment.

-

Fibrosis Induction:

-

Prepare a 200 mg/mL stock solution of TAA in sterile 0.9% saline.

-

Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, three times a week for 8 weeks.

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). A common dosage range for CVC in rat models is 20-50 mg/kg/day.[8]

-

Administer this compound or vehicle control daily via oral gavage, starting from week 4 of TAA administration and continuing until the end of the study.

-

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Termination and Sample Collection:

-

At the end of the 8-week period, euthanize the rats.

-

Collect blood samples for biochemical analysis (e.g., ALT, AST).

-

Perfuse the liver with ice-cold saline and excise it.

-

Divide the liver into sections for histological analysis (formalin-fixed, paraffin-embedded) and molecular analysis (snap-frozen in liquid nitrogen and stored at -80°C).

-

II. Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis, making it highly relevant for testing drugs like this compound. The choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) is a commonly used diet for this purpose.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) (e.g., containing 60% kcal from fat and 0.1% methionine)

-

Control diet

-

This compound

-

Vehicle for CVC (if administering by oral gavage)

-

Standard laboratory equipment for animal housing and handling

Protocol:

-

Acclimatization: Acclimate mice to the animal facility for one week with free access to a standard chow diet and water.

-

NASH Induction:

-

Divide the mice into control and experimental groups.

-

Feed the experimental group the CDAHFD for a period of 8-14 weeks to induce NASH and fibrosis. The control group receives a standard control diet.

-

-

This compound Administration:

-

This compound can be administered either by admixing it into the diet or by daily oral gavage. A typical dose is 20-30 mg/kg/day.[7]

-

Treatment with this compound can be initiated either prophylactically (at the same time as the CDAHFD) or therapeutically (after the establishment of fibrosis).

-

-

Monitoring: Monitor body weight, food intake, and general health of the mice throughout the study.

-

Termination and Sample Collection:

-

At the end of the study period, euthanize the mice.

-

Collect blood for biochemical analysis.

-

Excise and process the liver as described in the TAA model protocol.

-

III. Histological Analysis of Liver Fibrosis (Sirius Red Staining)

Sirius Red staining is a standard method for the visualization and quantification of collagen fibers in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Acidified water (0.5% acetic acid in distilled water)

-

Mounting medium

-

Microscope with a digital camera

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Stain the sections in Picro-Sirius Red solution for 60 minutes.

-

Rinse briefly in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol: 70% (1 x 30 seconds), 95% (1 x 30 seconds), and 100% (2 x 3 minutes).

-

Clear in xylene (2 x 5 minutes).

-

Mount with a permanent mounting medium.

-

-

Image Acquisition and Analysis:

-

Capture images of the stained sections using a bright-field microscope.

-

Quantify the fibrotic area (red-stained collagen) using image analysis software (e.g., ImageJ). Express the results as a percentage of the total liver area.

-

IV. Molecular Analysis of Fibrotic Gene Expression (qPCR)

Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of key pro-fibrotic genes, such as collagen type I alpha 1 (Col1a1).

Materials:

-

Snap-frozen liver tissue (~20-30 mg)

-

RNA extraction kit suitable for fibrous tissue (e.g., TRIzol-based methods followed by column purification)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., Col1a1) and housekeeping genes (e.g., Gapdh, Hprt1)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Homogenize the liver tissue in a lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol. It is crucial to include a step to remove contaminating genomic DNA (e.g., DNase I treatment).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.

-

Mouse Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

| Hprt1 | TCCTCCTCAGACCGCTTTT | CCTGGTTCATCATCGCTAATC |

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-fibrotic effects. By employing both toxin- and diet-induced models of liver fibrosis, researchers can gain valuable insights into the therapeutic potential and mechanism of action of CVC and other novel anti-fibrotic agents. The combination of histological and molecular analyses allows for a comprehensive assessment of a compound's efficacy in attenuating the progression of liver fibrosis.

References

- 1. Roles of CCR2 and CCR5 for Hepatic Macrophage Polarization in Mice With Liver Parenchymal Cell-Specific NEMO Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Roles of CCR2 and CCR5 for Hepatic Macrophage Polarization in Mice With Liver Parenchymal Cell-Specific NEMO Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist this compound in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of intrahepatic monocyte recruitment by this compound and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged this compound therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Cenicriviroc for In Vitro T-Cell Differentiation Studies

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable, dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). These receptors are key mediators in the trafficking and recruitment of various immune cells, including T-cells, to sites of inflammation and tissue injury. By blocking the binding of their respective ligands (e.g., CCL2 for CCR2, and CCL5 for CCR5), this compound can modulate immune responses. In the context of T-cell biology, CCR2 and CCR5 are differentially expressed on T-cell subsets and are implicated in their differentiation and effector functions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to use this compound to study T-cell differentiation in vitro.

Principle of the Application

The differentiation of naive T-helper (Th) cells into distinct lineages, such as Th1, Th2, Th17, and regulatory T-cells (Tregs), is guided by the cytokine milieu and co-stimulatory signals. CCR2 and CCR5 signaling can influence this process by modulating intracellular signaling pathways that cross-talk with T-cell receptor (TCR) and cytokine signaling. This compound allows for the investigation of the role of CCR2 and CCR5 signaling in T-cell lineage commitment and stability. By treating T-cells with this compound during in vitro differentiation, researchers can assess how the blockade of these chemokine receptors affects the development of specific T-cell subsets, their cytokine production profiles, and the expression of key lineage-defining transcription factors.

Key Applications

-

Investigation of the role of CCR2/CCR5 in T-helper cell polarization: Determine the influence of CCR2 and CCR5 signaling on the balance between different T-helper subsets (Th1, Th2, Th17) and regulatory T-cells.

-

Modulation of T-cell cytokine secretion: Analyze the effect of this compound on the production of signature cytokines from differentiated T-cell populations.

-

Elucidation of signaling pathways: Use this compound as a tool to dissect the contribution of CCR2/CCR5 signaling to the overall network of signals that govern T-cell fate.

Data Presentation

Table 1: Recommended Cytokine and Antibody Concentrations for Human Naive CD4+ T-Cell Differentiation

| T-Cell Subset | Anti-CD3/CD28 | IL-2 | Differentiating Cytokines & Antibodies |

| Th0 (Neutral) | Plate-bound, 1-5 µg/mL each | 20 U/mL | None |

| Th1 | Plate-bound, 1-5 µg/mL each | 20 U/mL | IL-12 (10 ng/mL), Anti-IL-4 (10 µg/mL) |

| Th2 | Plate-bound, 1-5 µg/mL each | 20 U/mL | IL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL) |

| Th17 | Plate-bound, 1-5 µg/mL each | 20 U/mL | TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) |

| Treg | Plate-bound, 1-5 µg/mL each | 100 U/mL | TGF-β (5 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) |

Table 2: Example of this compound Dose-Response Experiment Setup

| Treatment Group | This compound Concentration (nM) | DMSO Concentration | Description |

| Vehicle Control | 0 | 0.1% | Establishes baseline T-cell differentiation. |

| CVC Low Dose | 10 | 0.1% | Assess effects at a lower concentration. |

| CVC Mid Dose | 100 | 0.1% | Typically near the in vitro IC50 for CCR2/CCR5. |

| CVC High Dose | 1000 | 0.1% | Assess effects at a higher, saturating concentration. |

Table 3: Hypothetical Data on the Effect of this compound on T-Cell Polarization (% of CD4+ T-cells)

| Treatment | % Th1 (IFN-γ+) | % Th2 (IL-4+) | % Th17 (IL-17A+) | % Treg (Foxp3+) |

| Vehicle Control | 35.2 ± 3.1 | 10.5 ± 1.5 | 5.1 ± 0.8 | 8.2 ± 1.1 |

| This compound (100 nM) | 28.7 ± 2.8 | 12.1 ± 1.8 | 3.9 ± 0.6 | 9.5 ± 1.3 |

| Statistically significant difference from vehicle control (p < 0.05) |

Table 4: Hypothetical Data on Cytokine Secretion (pg/mL) after 72h Differentiation

| Treatment | IFN-γ (from Th1 culture) | IL-4 (from Th2 culture) | IL-17A (from Th17 culture) | IL-10 (from Treg culture) |

| Vehicle Control | 2540 ± 210 | 850 ± 95 | 1230 ± 150 | 650 ± 70 |

| This compound (100 nM) | 1850 ± 190 | 910 ± 110 | 980 ± 120 | 720 ± 85 |

| Statistically significant difference from vehicle control (p < 0.05) |

Visualizations

Caption: this compound's mechanism of action.

Caption: Experimental workflow for in vitro T-cell differentiation.

Caption: T-cell differentiation pathways.

Experimental Protocols

Protocol 1: Isolation of Human Naive CD4+ T-Cells

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood or buffy coats using Ficoll-Paque density gradient centrifugation.

-

Naive CD4+ T-Cell Enrichment: Enrich for naive CD4+ T-cells using a two-step magnetic-activated cell sorting (MACS) process.

-

First, deplete non-CD4+ T-cells using a cocktail of biotin-conjugated antibodies against CD8, CD14, CD16, CD19, CD36, CD56, CD123, TCRγ/δ, and CD235a, followed by anti-biotin microbeads.

-

Next, positively select for CD45RA+ cells from the enriched CD4+ T-cell population using CD45RA microbeads.

-

-

Purity Check: Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.

-

Cell Culture Medium: Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol 2: In Vitro T-Helper Cell Differentiation

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (clone OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Seeding: Seed the purified naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in the pre-coated plate.

-

Activation and Differentiation: Add soluble anti-CD28 antibody (clone CD28.2) at 1-5 µg/mL. Add the appropriate cytokine and neutralizing antibody cocktails for each desired T-cell lineage as detailed in Table 1 .

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the final desired concentrations (e.g., as in Table 2 ). Add the this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells at the time of cell seeding.

-

Incubation: Culture the cells for 3 to 7 days at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of T-Cell Differentiation by Flow Cytometry

-

Restimulation for Intracellular Cytokine Staining: 4-6 hours before harvesting, restimulate the cells with a cell stimulation cocktail containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Harvest the cells, wash with PBS, and stain for surface markers such as CD4.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit (e.g., for Foxp3 staining).

-

Intracellular Staining: Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) and transcription factors (T-bet, GATA3, RORγt, Foxp3) using fluorochrome-conjugated antibodies.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on CD4+ T-cells and quantify the percentage of cells expressing the hallmark cytokines or transcription factors for each lineage.

Protocol 4: Measurement of Cytokine Production by ELISA

-

Supernatant Collection: At the end of the culture period (before restimulation for flow cytometry), centrifuge the plates and collect the cell-free supernatants.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) on the supernatants to quantify the concentration of secreted cytokines (e.g., IFN-γ, IL-4, IL-17A, IL-10) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in pg/mL or ng/mL.

Protocol 5: Analysis of Gene Expression by qPCR

-

Cell Lysis and RNA Extraction: At the desired time point (e.g., day 3 or 5), harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., TBX21 for T-bet, GATA3 for GATA3, RORC for RORγt, FOXP3 for Foxp3) and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Application of Cenicriviroc in Preclinical Models of Painful Diabetic Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Painful diabetic neuropathy (PDN) is a debilitating complication of diabetes, characterized by chronic pain that is often refractory to current treatments. Emerging research has identified the crucial role of neuroinflammation in the pathogenesis of PDN. The chemokine system, particularly the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), and their respective ligands, are key players in orchestrating this inflammatory response within the peripheral and central nervous systems. Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of CCR2 and CCR5. This document provides detailed application notes and protocols for the use of this compound in preclinical rodent models of painful diabetic neuropathy, based on published studies.

Mechanism of Action

In the context of diabetic neuropathy, hyperglycemia is thought to induce a cascade of inflammatory events. This includes the upregulation of chemokines such as CCL2 (MCP-1) and CCL5 (RANTES) in the spinal cord and dorsal root ganglia (DRG). These chemokines bind to their receptors, CCR2 and CCR5, which are expressed on neurons, microglia, and astrocytes.[1][2] Activation of these receptors contributes to the activation of glial cells, the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and subsequent central sensitization of pain pathways, leading to mechanical allodynia and thermal hyperalgesia.[1][3] this compound, by blocking both CCR2 and CCR5, can interrupt this neuroinflammatory cascade, thereby reducing glial activation, cytokine release, and ultimately alleviating neuropathic pain behaviors.[3][4]

Signaling Pathway of CCR2/CCR5 in Painful Diabetic Neuropathy

Caption: this compound blocks CCR2/CCR5, mitigating neuroinflammation in diabetic neuropathy.

Experimental Protocols

Induction of Painful Diabetic Neuropathy (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a method widely used to model painful diabetic neuropathy.

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M citrate buffer (pH 4.5)

-

Male Swiss albino mice (or other appropriate strain)

-

Blood glucose meter and test strips

-

Insulin (optional, for animal welfare if severe hyperglycemia develops)

Procedure:

-

Fast mice for 4-6 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in sterile, cold 0.1 M citrate buffer. A common dosage is 200 mg/kg for a single intraperitoneal (i.p.) injection.[1][5]

-

Administer the STZ solution i.p. to the mice. A control group should receive an equivalent volume of citrate buffer.

-

Monitor blood glucose levels 72 hours post-injection and then weekly. Diabetes is typically confirmed by blood glucose levels >300 mg/dL.[6]

-

Behavioral testing for neuropathic pain can commence from day 7 post-STZ injection, as hypersensitivity develops around this time.[1][5]

This compound Administration

Materials:

-

This compound (CVC)

-

Vehicle for dissolution (e.g., sterile saline, DMSO, or as specified by the manufacturer)

Procedure:

-

Route of Administration: this compound can be administered via intraperitoneal (i.p.) or intrathecal (i.t.) injection.

-

Dosage: Effective doses in mouse models have been reported. For i.p. administration, doses can be determined based on previous studies in other neuropathic pain models. For i.t. administration in rats with neuropathic pain, repeated injections of CVC have been shown to be effective.[3][4]

-

Timing: CVC can be administered as a single dose to assess acute analgesic effects or repeatedly over several days to evaluate its impact on the maintenance of neuropathic pain.

Behavioral Assessment of Neuropathic Pain

a) Mechanical Allodynia (von Frey Test):

-

Acclimatize mice in individual Plexiglas chambers on a wire mesh floor.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A decrease in PWT indicates mechanical allodynia.

b) Thermal Hyperalgesia (Hargreaves Plantar Test or Hot Plate Test):

-

Hargreaves Test:

-

Place the mouse in a Plexiglas chamber on a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Record the latency to paw withdrawal. A shorter latency indicates thermal hyperalgesia.

-

-

Hot Plate Test:

-

Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).

-